molecular formula C19H23Cl2NO B3990069 N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide

N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide

Cat. No.: B3990069
M. Wt: 352.3 g/mol
InChI Key: DUNJALBTBIXIOW-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. This compound is characterized by the presence of an adamantyl group attached to an ethyl chain, which is further connected to a dichlorobenzamide moiety. The combination of these structural elements gives the compound unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide typically involves multiple steps, starting from adamantane. One common approach is the functionalization of adamantane to introduce the ethyl chain, followed by the attachment of the dichlorobenzamide group. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The adamantyl group provides a rigid scaffold that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The dichlorobenzamide moiety can interact with enzymes or receptors, affecting their function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide is unique due to the combination of the adamantyl group and the dichlorobenzamide moiety. This combination imparts both stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO/c20-15-1-2-16(17(21)8-15)18(23)22-4-3-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-2,8,12-14H,3-7,9-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNJALBTBIXIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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